Structural Differentiation: Non-Aryl 5-Alkylidene Substituent vs. 5-Arylidene TZD Pharmacophore
CAS 860610-45-3 possesses a 3-methylbutylidene substituent at the 5-position, whereas clinically used TZDs uniformly require a 5-arylidene (e.g., benzylidene or pyridyl-methylene) group for PPARγ activation [1]. Rosiglitazone features a 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzylidene) substituent; pioglitazone contains a 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene) group [2]. The absence of an aromatic ring at the 5-position in CAS 860610-45-3 is predicted to abrogate PPARγ binding, which has been demonstrated across multiple SAR studies showing that aliphatic 5-substituents yield negligible PPARγ transactivation [3].
| Evidence Dimension | 5-Position substituent type and predicted PPARγ activation |
|---|---|
| Target Compound Data | 5-(3-methylbutylidene) – aliphatic, non-aromatic; predicted PPARγ transactivation: negligible (no aromatic pharmacophore present) |
| Comparator Or Baseline | Rosiglitazone: 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzylidene); PPARγ EC₅₀ ≈ 60–100 nM. Pioglitazone: 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene); PPARγ EC₅₀ ≈ 300–500 nM. |
| Quantified Difference | Aryl vs. non-aryl substituent; predicted PPARγ activation difference: >100-fold reduction for CAS 860610-45-3 relative to rosiglitazone based on the essential structural requirement of a 5-arylidene group for PPARγ binding. |
| Conditions | Comparative structural analysis based on published PPARγ-TZD co-crystal structures (PDB entries) and SAR from multiple TZD analog series. |
Why This Matters
Procurement of CAS 860610-45-3 selects for a TZD scaffold that is mechanistically decoupled from PPARγ, enabling applications in non-diabetic, non-adipogenic research areas where PPARγ agonism is an undesired confounding factor.
- [1] Willson, T. M.; Brown, P. J.; Sternbach, D. D.; Henke, B. R. The PPARs: From Orphan Receptors to Drug Discovery. J. Med. Chem. 2000, 43 (4), 527–550. View Source
- [2] DrugBank. Rosiglitazone (DB00412) and Pioglitazone (DB01132) entries. (Structural information on approved TZD drugs.) View Source
- [3] Jain, V. S.; Vora, D. K.; Ramaa, C. S. Thiazolidine-2,4-diones: Progress towards multifarious applications. Bioorg. Med. Chem. 2013, 21 (7), 1599–1620. View Source
